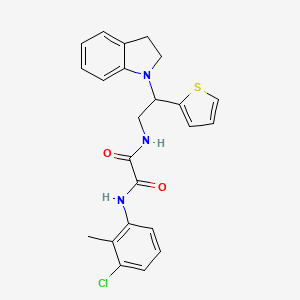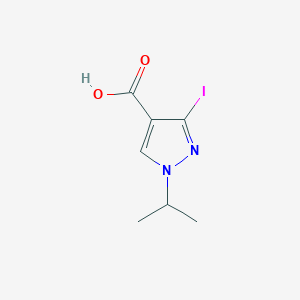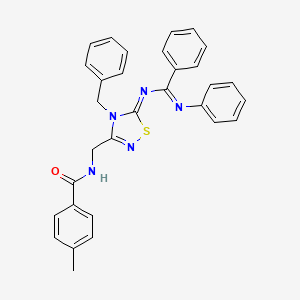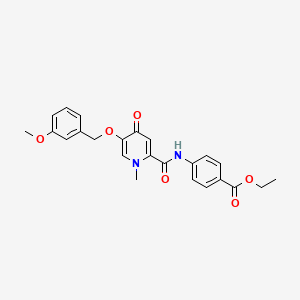![molecular formula C19H15ClN4O2S B2465954 1-allyl-3-((4-chlorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 843668-90-6](/img/structure/B2465954.png)
1-allyl-3-((4-chlorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-allyl-3-((4-chlorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine” is a complex organic molecule that contains several functional groups. It has an allyl group (a carbon chain attached to a double bond), a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to another carbon group), and an amine group (a nitrogen atom bonded to hydrogen atoms or carbon groups). The presence of a quinoxaline core indicates that this compound might have interesting biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic core. The presence of nitrogen in the quinoxaline core and the amine group could potentially allow for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The allyl group could undergo reactions typical of alkenes, such as addition reactions. The amine group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- This compound is used in the synthesis of pyrrolo[2,3-b]quinoxalines, a class of compounds with potential biological activities. A study by Ames and Brohi (1980) details the condensation of chloro-quinoxalines with alkynes, leading to alkynylquinoxalines, which are intermediates in synthesizing pyrrolo[2,3-b]quinoxalines (Ames & Brohi, 1980).
- Keivanloo et al. (2010) reported a one-pot synthesis of 1,2-disubstituted pyrrolo[2,3-b]quinoxalines in water, highlighting an eco-friendly and efficient method for these compounds' synthesis (Keivanloo et al., 2010).
Potential Biological Activities
- Nagarapua et al. (2012) synthesized new building blocks of 1H-pyrrolo[3,4-b]quinolin-3(2H)-one, demonstrating their potential as selective antitumor agents. These compounds were found effective against certain human cancer cell lines, indicating their potential in cancer treatment (Nagarapua et al., 2012).
- Farrag et al. (2011) explored sulfamoylphenylcarbamoylquinoxaline derivatives for their anti-inflammatory, analgesic, and antitumor properties. Some of these compounds showed significant effectiveness against liver carcinoma cell lines (Farrag et al., 2011).
Antibacterial Activities
- Besharati-Seidani et al. (2018) synthesized 1-alkyl-2-aryl-3-acyl pyrrolo[2,3-b]quinoxalines and evaluated their antibacterial activities. These compounds showed potential for future research in developing new antibiotics (Besharati-Seidani et al., 2018).
Green Synthesis and Antibacterial Activity
- Alavi et al. (2017) investigated a green synthesis method for novel quinoxaline sulfonamides, demonstrating antibacterial activity against specific bacteria (Alavi et al., 2017).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-prop-2-enylpyrrolo[3,2-b]quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S/c1-2-11-24-18(21)17(27(25,26)13-9-7-12(20)8-10-13)16-19(24)23-15-6-4-3-5-14(15)22-16/h2-10H,1,11,21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSUTNWOCBASMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=C(C=C4)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-3-((4-chlorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2465878.png)

![(Z)-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2465883.png)


![[(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)sulfanyl]formonitrile](/img/structure/B2465888.png)



![2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2465893.png)
![N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2465894.png)